Bienvenue dans la boutique en ligne BenchChem!

PHM16

FAK FGFR2 Multi-targeted TKI

PHM16 is a distinctive, ATP-competitive diarylamino-1,3,5-triazine dual inhibitor of FAK and FGFR2 (IC50s: 0.4, 0.37 μM). Unlike single-target FAK inhibitors such as TAE226 or defactinib, it co-suppresses both oncogenic signaling and compensatory resistance pathways. It demonstrates direct anti-angiogenic activity (HUVEC viability, tube formation inhibition) and a unique electrostatic interaction with FAK Arg426, making it a valuable chemical probe for molecular modeling. Optimal for oncology research requiring dual-pathway interrogation.

Molecular Formula C20H22N6O4
Molecular Weight 410.43
CAS No. 1448791-29-4
Cat. No. B610092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHM16
CAS1448791-29-4
SynonymsPHM16;  PHM-16;  PHM 16; 
Molecular FormulaC20H22N6O4
Molecular Weight410.43
Structural Identifiers
SMILESO=C(NC)C1=CC=CC=C1NC2=NC(NC3=CC(OC)=C(OC)C(OC)=C3)=NC=N2
InChIInChI=1S/C20H22N6O4/c1-21-18(27)13-7-5-6-8-14(13)25-20-23-11-22-19(26-20)24-12-9-15(28-2)17(30-4)16(10-12)29-3/h5-11H,1-4H3,(H,21,27)(H2,22,23,24,25,26)
InChIKeyUQGQBHYGCQYHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHM16 (1448791-29-4) – Chemical Identity and Core Kinase Inhibition Profile


PHM16 is an ATP-competitive, multi-targeted inhibitor of focal adhesion kinase (FAK) and fibroblast growth factor receptor 2 (FGFR2) [1]. It is a diarylamino-1,3,5-triazine derivative that occupies the nucleotide binding pocket of these kinases [2]. In biochemical assays, PHM16 inhibits FAK and FGFR2 with IC50 values of 0.4 μM and 0.37 μM, respectively [1]. The crystal structure of PHM16 bound to the FAK kinase domain has been resolved at 2.05 Å, confirming its mechanism of action [2].

PHM16 Dual FAK/FGFR2 Inhibition Versus Single-Target Substitutes


PHM16 is a dual FAK/FGFR2 inhibitor, whereas many comparator compounds (e.g., TAE226, defactinib, PF-562271) primarily target FAK with limited or no significant activity against FGFR2 . The co-inhibition of both FAK and FGFR2 signaling pathways in a single molecule has been proposed to enhance anti-tumor efficacy and broaden application possibilities compared to inhibiting either kinase alone [1]. This multi-targeted approach may reduce the likelihood of compensatory pathway activation and therapeutic resistance, a rationale that underpins the development of multi-kinase inhibitors in oncology [1]. Consequently, substituting PHM16 with a FAK-selective inhibitor would forfeit the FGFR2 inhibitory component, potentially altering the biological outcome.

PHM16 Comparative Potency and Molecular Interaction Data for Scientific Selection


Dual FAK/FGFR2 Inhibition: A Differentiating Multi-Target Profile

PHM16 is characterized by its dual inhibition of FAK (IC50: 0.4 μM) and FGFR2 (IC50: 0.37 μM) . In contrast, TAE226 is a potent FAK inhibitor (IC50: 5.5 nM) but shows minimal activity against FGFR2 (not reported) . Defactinib and PF-562271 are also FAK-selective (IC50: 0.6 nM and 1.5 nM, respectively) . The FGFR2 inhibitory component of PHM16 is absent in these comparators, making PHM16 a distinct tool for interrogating combined FAK/FGFR2 signaling.

FAK FGFR2 Multi-targeted TKI

Binding Mode Differentiation: Arg426 Electrostatic Interaction

Molecular dynamics (MD) simulations and MM-GB/SA calculations have revealed that PHM16 forms a stronger electrostatic interaction with the FAK Arg426 residue compared to TAE226 [1]. This interaction is absent or weaker in TAE226, which instead relies on different binding contacts [1]. The electronic static potential analysis further showed that the meta-position methoxy group in PHM16 has a stronger negative charge than the ortho-position methoxy in TAE226, contributing to differential binding characteristics [1].

FAK Molecular Dynamics Binding Free Energy

FGFR2 Inhibitory Potency Relative to Selective FGFR2 Inhibitors

PHM16 inhibits FGFR2 with an IC50 of 0.37 μM . Selective FGFR2 inhibitors such as lirafugratinib (RLY-4008; IC50: 3 nM) and AZD4547 (FGFR2 IC50: 2.5 nM) exhibit significantly higher potency against FGFR2 in biochemical assays . However, PHM16 retains a balanced dual FAK/FGFR2 profile that is absent in these selective agents.

FGFR2 Kinase selectivity Cancer

Anti-Angiogenic Activity: Endothelial Cell Functional Assays

PHM16 has been shown to directly inhibit endothelial cell viability, adherence, and tube formation in HUVEC cells [1]. The compound also induced endothelial cell apoptosis, suggesting a potent anti-angiogenic effect [1]. While quantitative IC50 values for these phenotypic assays are not publicly available, the original study demonstrates that PHM16 exerts functional anti-angiogenic activity at low concentrations [1].

Angiogenesis HUVEC Tube formation

Antiproliferative Activity Across Cancer Cell Lines

PHM16 significantly delayed tumor cell growth and inhibited proliferation in four human cancer cell lines: U-87MG (glioblastoma), HCT-116 (colorectal), MDA-MB-231 (breast), and PC-3 (prostate) [1]. The study reported substantial effects on cell viability at low concentrations, though specific IC50 values were not disclosed in the abstract [1].

Cancer Antiproliferative Cell viability

PHM16 (1448791-29-4) Optimal Research and Industrial Application Scenarios


Elucidating FAK/FGFR2 Pathway Crosstalk in Cancer

PHM16 serves as a dual FAK/FGFR2 inhibitor, enabling researchers to simultaneously disrupt both signaling axes in cancer models where these kinases are co-activated. This is particularly relevant for studies investigating compensatory signaling and resistance mechanisms, as single-target FAK or FGFR2 inhibitors (e.g., TAE226, AZD4547) would not recapitulate the dual inhibition phenotype [1].

Anti-Angiogenic Drug Discovery and Endothelial Cell Biology

PHM16 demonstrates direct anti-angiogenic activity in HUVEC cells, inhibiting viability, adherence, and tube formation while inducing apoptosis [1]. This functional profile positions PHM16 as a valuable chemical probe for in vitro and in vivo angiogenesis studies, particularly in the context of tumor vascularization [1].

Molecular Dynamics and Binding Mode Comparative Studies

PHM16 exhibits a unique electrostatic interaction with FAK Arg426, distinguishing it from TAE226 [2]. This structural feature makes PHM16 a useful reference compound in molecular modeling and binding free energy studies aimed at understanding the determinants of FAK inhibitor selectivity and residence time [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHM16

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.